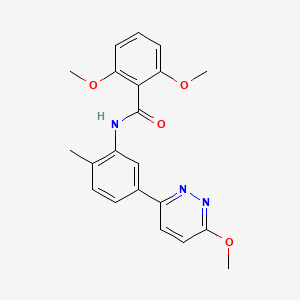

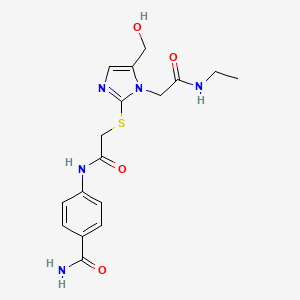

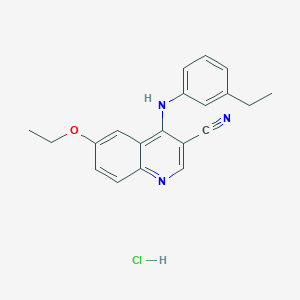

![molecular formula C15H14N2O5 B2552801 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate CAS No. 110449-08-6](/img/structure/B2552801.png)

4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate, is a derivative of pyrimidinone, which is a class of compounds that has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. The core structure of this compound is based on a pyrimidinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms.

Synthesis Analysis

The synthesis of pyrimidinone derivatives can be achieved through various methods. For instance, the regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone with alkyl halides in the presence of sodium hydride at low temperatures affords C-6 alkylated products in good yields . This suggests that the compound of interest could potentially be synthesized through a similar alkylation strategy, with the appropriate choice of alkyl halides and reaction conditions tailored to introduce the desired substituents at the relevant positions on the pyrimidinone ring.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be complex, with the potential for various substituents to influence the overall conformation and geometry of the molecule. For example, the crystal structure of a related compound, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, revealed an almost orthogonal dihedral angle between the planes of the aryl and dihydropyrimidine rings . This information is valuable as it provides insight into how substituents might affect the three-dimensional arrangement of the compound of interest.

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, which are influenced by the nature of the substituents attached to the core ring. The reactivity of these compounds can be explored through quantum-chemical studies to identify the most probable reaction centers for electrophilic attack . This knowledge is crucial for understanding how the compound of interest might behave under different chemical conditions and which transformations it might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the solvatochromic response of a merocyanine dye derived from a pyrimidinone was studied, and its absorption maxima in various solvents were analyzed . This type of analysis could be applied to the compound of interest to predict its behavior in different environments, which is particularly relevant for applications in dye chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrimidine derivatives, including similar compounds to 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate, have been synthesized and explored for various applications. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones showcases methodologies that could potentially be applied to or derived from the compound , highlighting the chemical versatility and potential for structural modification inherent in pyrimidine derivatives (Beck & Gajewski, 1976).

Heterocyclic Chemistry and Derivative Formation

The formation of pyrimidine derivatives, such as 2H-pyrano[2,3-d]pyrimidine derivatives, indicates the reactivity and utility of pyrimidine bases in creating complex heterocyclic systems. These systems are of interest for further chemical exploration and potential application in material science, pharmaceuticals, and as intermediates in organic synthesis (Bayat, Bayat, & Asayesh, 2012).

Biological Evaluation

Although the request excludes drug use and dosage, it is worth noting that related compounds have been evaluated for biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and assessed for anticancer and anti-5-lipoxygenase agents, indicating the potential biomedical research applications of pyrimidine derivatives (Rahmouni et al., 2016).

Spectral Characterization and Complex Formation

The spectral characterization and complex formation studies of novel heterocyclic ligands derived from pyrimidine indicate the compound's utility in coordination chemistry and materials science. Such investigations can lead to the development of new materials with specific optical, electronic, or catalytic properties (Kareem, Mohsein, & Majeed, 2019).

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into the molecular geometry, intermolecular interactions, and potential application in designing materials with precise structural requirements. The detailed characterization can aid in understanding the physical properties and reactivity of such compounds (Mao et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-9(18)22-11-6-4-10(5-7-11)8-12-13(19)16(2)15(21)17(3)14(12)20/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXVUACMMDTODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

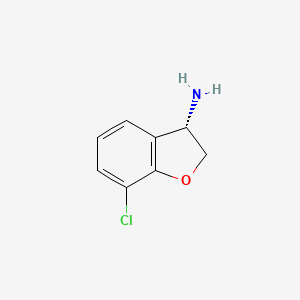

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

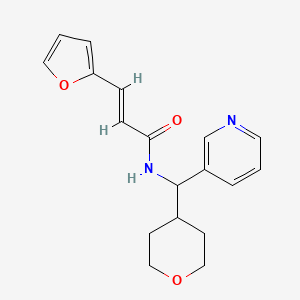

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)

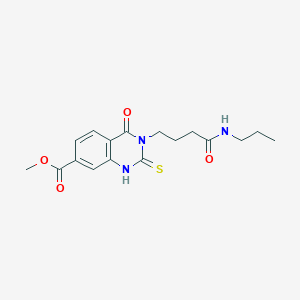

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)